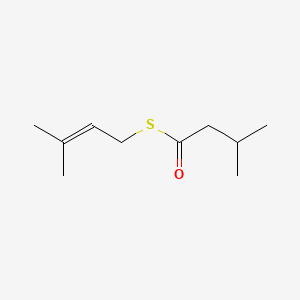

S-Prenyl thioisopentanoate

Description

S-Prenyl thioisopentanoate (CAS 75631-91-3), also known as S-3-Methylbut-2-enyl 3-methylbutanethioate, is a sulfur-containing flavor compound characterized by a complex organoleptic profile. It exhibits sulfury, fruity, and tropical notes, with specific connotations of durian and passion fruit . This compound is primarily utilized in flavor formulations for vegetable, savory, tropical fruit, and pineapple applications. Notably, it is found in Agathosma oils (associated with buchu plants), underscoring its natural occurrence in botanical sources . The European Food Safety Authority (EFSA) classifies it under the Flavouring Group Evaluation 08 (FGE.08Rev5) with the identifier 12.221, placing it among aliphatic and alicyclic sulfur-containing compounds evaluated for safety and usage in food products .

Properties

CAS No. |

75631-91-3 |

|---|---|

Molecular Formula |

C10H18OS |

Molecular Weight |

186.32 g/mol |

IUPAC Name |

S-(3-methylbut-2-enyl) 3-methylbutanethioate |

InChI |

InChI=1S/C10H18OS/c1-8(2)5-6-12-10(11)7-9(3)4/h5,9H,6-7H2,1-4H3 |

InChI Key |

XRSCNXJBNPBYOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)SCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Prenyl thioisopentanoate typically involves the prenylation of thioisopentanoate. This can be achieved through the reaction of thioisopentanoate with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

S-Prenyl thioisopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioisopentanoate moiety to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the prenyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioisopentanoates depending on the nucleophile used.

Scientific Research Applications

Biochemical Research

S-Prenyl thioisopentanoate is crucial in the study of prenylation, which affects protein interactions and functions. This modification is particularly important for small GTPases, which are involved in cellular signaling and dynamics. The compound's ability to facilitate prenylation makes it a valuable tool for researchers investigating protein behavior in various biological contexts.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It can be utilized in synthesizing more complex molecules through various reaction pathways, including oxidation, reduction, and nucleophilic substitution. For instance, it can be oxidized to produce sulfoxides or sulfones, or reduced to yield thiols, making it useful in developing pharmaceutical compounds.

Medicinal Chemistry

Research into the therapeutic applications of this compound is ongoing. Its role in modulating protein functions suggests potential applications in drug development, particularly for diseases where protein mislocalization or dysfunction occurs. The compound may also influence signaling pathways relevant to cancer and other diseases.

Industrial Applications

This compound is employed in the production of pharmaceuticals and agrochemicals. Its chemical properties facilitate the synthesis of various fine chemicals, contributing to advancements in industrial chemistry.

Case Study 1: Prenylation in Cancer Research

A study investigated the role of prenylation in cancer cell signaling pathways. Researchers utilized this compound to demonstrate how inhibiting prenylation affected tumor growth and metastasis. The findings indicated that targeting prenylation could be a viable strategy for cancer therapy.

Case Study 2: Organic Synthesis Innovations

In another case study focused on organic synthesis, this compound was employed as a precursor for synthesizing complex natural products. The research highlighted its efficiency in facilitating reactions that lead to high-yield products, showcasing its industrial potential.

Mechanism of Action

The mechanism of action of S-Prenyl thioisopentanoate involves its role in prenylation, where it transfers prenyl groups to target molecules. This modification can alter the molecular targets’ localization, stability, and interactions within the cell. Prenylation is crucial for the function of various proteins, particularly small GTPases involved in cellular signaling, vesicular trafficking, and cytoskeletal dynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and regulatory distinctions between S-Prenyl thioisopentanoate and structurally or functionally related sulfur-containing flavor compounds:

| Compound Name | EFSA ID | Flavor Profile | Primary Applications | Natural Sources |

|---|---|---|---|---|

| This compound | 12.221 | Sulfurous, tropical fruit, durian | Tropical fruit, pineapple, savory flavors | Agathosma oils (buchu) |

| Isobutyl-3-(methylthio)butyrate | 12.214 | Fruity, cheesy, onion-like | Dairy, meat, processed foods | Synthetic or microbial synthesis |

| 3-(Methylthio)propyl butyrate | 12.277 | Buttery, sulfury, green apple | Beverages, confectionery | Not reported |

| Mercaptoacetaldehyde | 12.205 | Pungent, roasted coffee, meaty | Savory, roasted food flavors | Maillard reaction products |

| Methanedithiol diacetate | 12.271 | Garlic-like, onion, umami | Seasonings, sauces | Allium species (e.g., garlic) |

Structural and Functional Differences

- S-Prenyl Group vs. Methylthio Groups: this compound features a prenyl (3-methylbut-2-enyl) group, contributing to its tropical fruit character. In contrast, compounds like 3-(Methylthio)propyl butyrate contain shorter methylthio chains, which impart milder sulfury or green apple notes .

- Flavor Intensity: Mercaptoacetaldehyde (12.205) exhibits a more pungent, meaty profile due to its simpler thiol-aldehyde structure, whereas this compound’s esterified thiol group moderates its volatility, enhancing its suitability for sustained tropical flavor release .

Regulatory and Application Context

- EFSA Grouping: While this compound (12.221) and Isobutyl-3-(methylthio)butyrate (12.214) are evaluated under the same EFSA FGE.08Rev5 framework, their distinct flavor profiles justify separate usage guidelines. For example, S-Prenyl’s tropical applications contrast with Isobutyl-3-(methylthio)butyrate’s dairy and meat flavor roles .

- Natural vs. Synthetic Prevalence: this compound is naturally present in Agathosma oils, whereas Methanedithiol diacetate (12.271) is more commonly synthesized or derived from Allium species, reflecting divergent sourcing strategies in flavor production .

Research Findings and Industrial Relevance

- Tropical Flavor Innovation: this compound’s unique tropical fruit notes have driven its adoption in exotic flavor formulations, particularly in beverages and confectionery targeting Asian and European markets .

- Stability Considerations: Unlike Mercaptoacetaldehyde (12.205), which degrades rapidly under heat, this compound’s esterified structure enhances thermal stability, making it suitable for baked goods and processed foods .

Biological Activity

S-Prenyl thioisopentanoate is a sulfur-containing compound that belongs to the class of prenylated thiols. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. The following sections will delve into its biological activity, supported by data tables and relevant case studies.

Table 1: Antimicrobial Activity of Related Prenylated Compounds

| Compound | Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound 11 | Staphylococcus aureus MRSA | 15 | |

| Compound 12 | Candida albicans | 12 | |

| This compound | Pending Studies | N/A | N/A |

Antioxidant Activity

The antioxidant capacity of this compound has been suggested through its structural characteristics, which may allow it to scavenge free radicals effectively. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Genotoxicity and Safety Evaluation

The safety profile of this compound has been evaluated through various studies. The European Food Safety Authority (EFSA) has assessed the genotoxicity of related compounds, indicating that while some show potential concerns, many do not exceed safety thresholds .

Table 2: Genotoxicity Assessment of Related Compounds

| Compound | Genotoxicity Result | Reference |

|---|---|---|

| Compound A | No genotoxic effects observed | |

| Compound B | Concern for genotoxicity | |

| This compound | Under Investigation | N/A |

Study 1: Antimicrobial Efficacy

A study conducted on prenylated flavonoids demonstrated that compounds with prenyl groups significantly enhanced antibacterial activity against MRSA when combined with conventional antibiotics. This synergistic effect suggests that this compound could similarly enhance the efficacy of existing antimicrobial agents .

Study 2: Safety and Toxicology

In a comprehensive evaluation by EFSA, the intake levels of various sulfur-containing compounds were assessed. The findings indicated that this compound's estimated daily intake is below the established thresholds of concern, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying S-Prenyl thioisopentanoate’s biochemical mechanisms?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to structure the question. For example:

- Population: Specific cell lines or animal models.

- Intervention: Dose-dependent effects of this compound.

- Outcome: Changes in enzymatic activity or gene expression.

This ensures alignment with research objectives and clarifies hypotheses .

Q. What are the key methodological considerations for synthesizing and characterizing this compound in laboratory settings?

- Methodological Answer :

- Synthesis : Follow protocols for thioesterification, ensuring purity via techniques like column chromatography.

- Characterization : Use NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structure. Document reaction conditions (e.g., solvent, temperature) and yield calculations .

- Reproducibility : Include detailed step-by-step procedures and error margins in reporting .

Q. What are the essential steps for conducting a literature review to identify gaps in this compound research?

- Methodological Answer :

- Use academic databases (PubMed, SciFinder) with keywords: "this compound," "bioactivity," "synthesis," and "metabolism."

- Filter results by relevance and citation impact. Prioritize peer-reviewed journals and recent studies (post-2020).

- Map findings to identify understudied areas (e.g., long-term toxicity, metabolic pathways) .

Q. What ethical guidelines apply to preclinical studies involving this compound?

- Methodological Answer :

- Follow NIH guidelines for animal welfare, including humane endpoints and sample size justification.

- Report compliance with ARRIVE 2.0 standards for experimental transparency.

- Obtain institutional ethics committee approval before initiating studies .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in reported bioactivity of this compound across studies?

- Methodological Answer :

- Controlled Variables : Standardize cell culture conditions (e.g., media, passage number) to minimize variability.

- Replication : Conduct independent replicates (n ≥ 3) with blinded analysis.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors (e.g., solvent choice, assay type) .

Q. What statistical approaches ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer :

- Data Normalization : Use internal standards (e.g., stable isotope-labeled analogs) in LC-MS/MS analyses.

- Error Propagation : Calculate uncertainties in half-life (t½) and bioavailability using Monte Carlo simulations.

- Reporting : Include raw data, confidence intervals, and outlier exclusion criteria in supplementary materials .

Q. How can multi-omics approaches elucidate the metabolic pathways influenced by this compound?

- Methodological Answer :

- Experimental Design :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-HRMS to track metabolite shifts (e.g., glutathione conjugation).

- Integration : Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to map interactions between omics datasets. Validate findings with knock-out models or enzyme inhibitors .

Q. What strategies mitigate analytical errors in quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Optimize extraction protocols (e.g., SPE, liquid-liquid partitioning) to reduce matrix interference.

- Calibration : Use matrix-matched standards to account for ion suppression/enhancement in mass spectrometry.

- Quality Control : Include blank spikes and recovery tests (85–115% acceptable range) .

Tables for Key Methodological Considerations

| Common Pitfalls | Solutions |

|---|---|

| Inconsistent cell viability assays | Standardize using ATP-based luminescence (e.g., CellTiter-Glo®). |

| Overlooked solvent toxicity | Test solvent-only controls at all concentrations used. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.